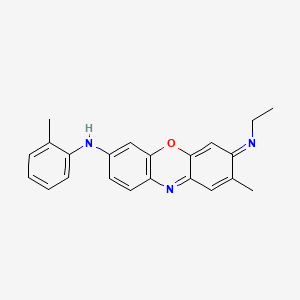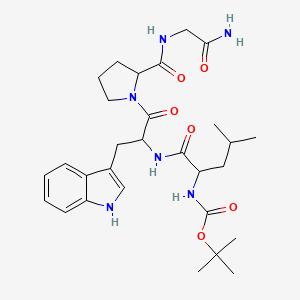
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic peptide composed of five amino acids: leucine, tryptophan, proline, glycine, and an amidated glycine at the C-terminus The term “Boc” refers to the tert-butyloxycarbonyl group, which is used to protect the amino group during peptide synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The C-terminal glycine can be amidated to form the final peptide structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.
Applications De Recherche Scientifique
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.
Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.
Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.
Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OH: Similar to Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 but with a free carboxyl group at the C-terminus instead of an amide.
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OMe: Similar to this compound but with a methyl ester group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence and the presence of the Boc-protected amino group. The amidated C-terminus enhances its stability and biological activity compared to similar peptides with free carboxyl or ester groups.
Propriétés
Numéro CAS |
72186-01-7 |
|---|---|
Formule moléculaire |
C29H42N6O6 |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40) |
Clé InChI |
WITKBSIIDALWFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


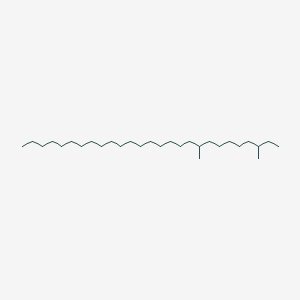
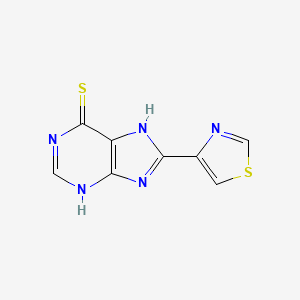
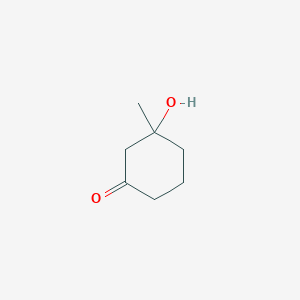


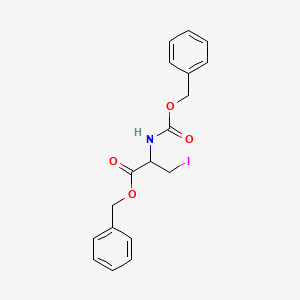
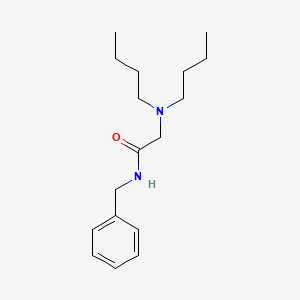
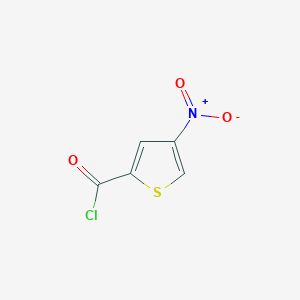


![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
